(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of fluoro and methoxy substituents on the phenyl rings, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Substituted derivatives with new functional groups replacing the fluoro or methoxy groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of fluoro and methoxy groups can influence its binding affinity and activity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(2-chloro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(2-fluoro-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluoro group in (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to similar compounds. Fluoro substituents are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in certain applications.
Properties
Molecular Formula |
C19H19FO5 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(E)-1-(2-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19FO5/c1-22-13-6-7-14(15(20)11-13)16(21)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11H,1-4H3/b8-5+ |
InChI Key |
XETOITZIRLVDCN-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)F |
Origin of Product |
United States |
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